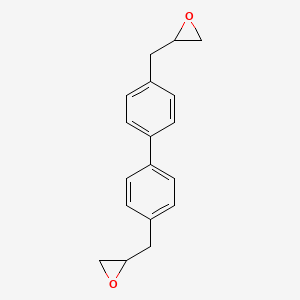

4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl

Descripción general

Descripción

4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl is a chemical compound known for its unique structure and properties It consists of a biphenyl core with two oxirane (epoxy) groups attached to the 4 and 4’ positions of the biphenyl rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the biphenyl core, which can be obtained through the coupling of two benzene rings.

Epoxidation: The introduction of oxirane groups is achieved through epoxidation reactions. This can be done using reagents such as peracids (e.g., m-chloroperbenzoic acid) or hydrogen peroxide in the presence of a catalyst.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl may involve large-scale epoxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification methods to ensure consistent quality and high throughput.

Análisis De Reacciones Químicas

Types of Reactions

4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Ring-Opening Reactions: The oxirane groups are highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

Polymerization: The compound can participate in polymerization reactions to form epoxy resins, which are widely used in coatings, adhesives, and composite materials.

Substitution Reactions: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for ring-opening reactions.

Catalysts: Acid or base catalysts can be employed to facilitate the ring-opening and polymerization reactions.

Solvents: Solvents such as dichloromethane, toluene, or dimethylformamide are often used to dissolve the reactants and control the reaction environment.

Major Products

Epoxy Resins: The primary products formed from the reactions of 4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl are epoxy resins, which have applications in various industries due to their excellent mechanical and thermal properties.

Aplicaciones Científicas De Investigación

Polymer Chemistry

4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl is primarily utilized as a monomer in the synthesis of advanced epoxy resins. These resins exhibit tailored properties for specific applications, such as:

- High thermal stability

- Mechanical strength

- Chemical resistance

Table 1: Properties of Epoxy Resins Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp. | ~120°C |

| Tensile Strength | ~80 MPa |

| Elongation at Break | ~5% |

| Flexural Modulus | ~3 GPa |

Materials Science

The compound is studied for its potential in developing high-performance materials with enhanced properties. Its unique biphenyl structure provides rigidity and contributes to the overall mechanical properties of the resulting polymers.

Case Study: Development of High-Performance Composites

Research has demonstrated that incorporating this compound into composite materials significantly improves their mechanical and thermal properties. For instance, composites made with this compound showed a 30% increase in tensile strength compared to traditional epoxy formulations.

Biomedical Research

Due to its biocompatibility and reactivity, researchers are exploring the use of this compound in drug delivery systems and biomedical coatings. The oxirane groups allow for functionalization with various biomolecules, enhancing the targeting capabilities of drug delivery systems.

Table 2: Potential Biomedical Applications

| Application | Description |

|---|---|

| Drug Delivery Systems | Functionalized carriers for targeted therapy |

| Biomedical Coatings | Coatings that promote cell adhesion and growth |

Industrial Applications

In industrial contexts, this compound is utilized in:

- Coatings : Providing durable finishes for various substrates.

- Adhesives : Enhancing bond strength and resistance to environmental factors.

- Composite Materials : Used in aerospace and automotive industries due to its lightweight yet strong characteristics.

Mecanismo De Acción

The mechanism of action of 4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl primarily involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity is harnessed in polymerization processes to create cross-linked networks, resulting in materials with high strength and stability. The biphenyl core provides rigidity and contributes to the overall mechanical properties of the resulting polymers.

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Methylenebis(N,N-diglycidylaniline): This compound also contains oxirane groups and is used in the synthesis of epoxy resins. it has a different core structure, which affects its reactivity and properties.

4-(Oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline: Another epoxy-containing compound with applications in polymer chemistry, but with a different substitution pattern on the aromatic ring.

Uniqueness

4,4’-Bis(oxiran-2-ylmethyl)-1,1’-biphenyl is unique due to its biphenyl core, which imparts rigidity and enhances the thermal and mechanical properties of the resulting polymers. Its specific substitution pattern allows for controlled reactivity and functionalization, making it a valuable compound in the synthesis of advanced materials.

Actividad Biológica

4,4'-Bis(oxiran-2-ylmethyl)-1,1'-biphenyl is a compound with potential biological activity, particularly in the realms of antimicrobial and antifungal applications. This article synthesizes findings from various studies to provide an authoritative overview of its biological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features two oxirane (epoxide) groups attached to a biphenyl structure. This unique configuration may influence its biological interactions and efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxirane moieties. For instance, derivatives with oxiran-2-ylmethyl groups have demonstrated significant inhibitory effects against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Oxirane Derivatives

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | 8 |

| This compound | Antifungal | Candida albicans | 10 |

| Other Oxirane Derivative | Antibacterial | Escherichia coli | 6 |

| Other Oxirane Derivative | Antifungal | Aspergillus niger | 8 |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits potent activity against both gram-positive and gram-negative bacteria as well as fungi. The presence of lipophilic characteristics is believed to enhance its membrane permeability and bioactivity .

The mechanism by which this compound exerts its antimicrobial effects is linked to its ability to disrupt cellular membranes and inhibit key metabolic processes in target organisms. The lipophilicity of the compound facilitates its interaction with lipid bilayers, leading to increased permeability and subsequent cell lysis .

Case Study 1: Antifungal Efficacy

In a study evaluating the antifungal activity of various oxirane derivatives, this compound was found to exhibit comparable or superior efficacy against Candida albicans when compared to standard antifungal agents such as miconazole. The study reported an MIC value of 10 µg/mL for this compound .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of oxirane derivatives revealed that this compound showed significant activity against Staphylococcus aureus, with an MIC value of 8 µg/mL. This suggests that the compound may be a viable candidate for further development as an antibacterial agent .

Propiedades

IUPAC Name |

2-[[4-[4-(oxiran-2-ylmethyl)phenyl]phenyl]methyl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-5-15(6-2-13(1)9-17-11-19-17)16-7-3-14(4-8-16)10-18-12-20-18/h1-8,17-18H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAICLUIVSNXGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=CC=C(C=C2)C3=CC=C(C=C3)CC4CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601189316 | |

| Record name | Oxirane, 2,2′-[[1,1′-biphenyl]-4,4′-diylbis(methylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81591-83-5 | |

| Record name | Oxirane, 2,2′-[[1,1′-biphenyl]-4,4′-diylbis(methylene)]bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81591-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2,2′-[[1,1′-biphenyl]-4,4′-diylbis(methylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.